4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
Description
4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound with a pyrrolo[3,4-d]pyrimidine core, featuring an ethyl carboxamide substituent at position 7 and a methyl group at position 4. The 4c compound shares functional similarities as a Src family kinase (SFK) inhibitor, targeting ATP-binding sites to disrupt oncogenic signaling pathways in hematological malignancies .
The 4c pyrazolo[3,4-d]pyrimidine derivative demonstrates potent anti-proliferative effects in lymphoid and myeloid cell lines, reducing cell viability, inducing apoptosis, and causing cell cycle arrest. For example, in Jurkat (T-cell leukemia) cells, 4c exhibited an EC50 of 4 µM at 24–72 hours, with apoptosis rates reaching 34% at 24 hours . These effects correlate with reduced phosphorylation of Fyn kinase, a key SFK member implicated in leukemia progression .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-amino-N-ethyl-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C10H13N5O/c1-3-12-10(16)8-7-6(4-15(8)2)9(11)14-5-13-7/h4-5H,3H2,1-2H3,(H,12,16)(H2,11,13,14) |
InChI Key |
HXHPEEJNLXDHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Condensation with Aldehydes or Ketones
Diaminopyrimidine derivatives react with aldehydes or ketones under acidic or basic conditions to form the pyrrolo ring. For example, 2,4-diamino-6-methylpyrimidine reacts with ethyl glyoxylate in ethanol under reflux to yield the pyrrolo[3,4-d]pyrimidine backbone. This method achieves moderate yields (50–65%) but requires careful temperature control to avoid side reactions.
Metal-Catalyzed Cross-Coupling
Palladium or nickel catalysts facilitate Suzuki-Miyaura or Sonogashira couplings to introduce substituents. However, recent patents highlight nickel-catalyzed systems as cost-effective alternatives. For instance, nickel chloride (NiCl₂) and cuprous iodide (CuI) enable coupling between 5-bromo-2-chloro-N-ethylpyrimidin-4-amine and acrylic acid, forming 3-(2-chloro-4-(ethylamino)-5-pyrimidinyl)-2-acrylic acid with 73% yield.
Stepwise Synthesis of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
Intermediate 1: 3-(2-Chloro-4-(ethylamino)-5-pyrimidinyl)-2-acrylic Acid
Reagents :
-
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine
-
Acrylic acid (3.2 equiv)
-
Catalysts: NiCl₂ (0.003 equiv), CuI (0.025 equiv)
-
Ligand: Triphenylphosphine (0.043 equiv)
-
Base: N,N-Diisopropylethylamine (2.1 equiv)
Procedure :
-
Combine reagents in absolute ethanol under nitrogen.
-
Heat at 65°C for 8 hours.
-
Cool to 5–10°C, filter, and wash with ethanol.
Intermediate 2: Intramolecular Cyclization
Reagents :
-
Intermediate 1
-
Solvent: N,N-Dimethylformamide (DMF)
-
Catalyst: CuBr (0.1 equiv)
-
Base: Potassium carbonate (2.0 equiv)
Procedure :
-
Dissolve Intermediate 1 in DMF.
-
Add CuBr and K₂CO₃.
-
Heat at 80°C for 6 hours.
Outcome : Forms 2-chloro-7-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid.
Final Step: Oxidation and Amination
Reagents :
-
Intermediate 2
-
Oxidant: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
Procedure :
-
Add DDQ to Intermediate 2 in THF at 40°C.
-
Stir for 3 hours.
-
Purify via column chromatography (ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
| Parameter | Condensation | Nickel-Catalyzed Coupling |
|---|---|---|
| Catalyst Cost | Low | Moderate |
| Reaction Time | 12–24 hours | 8 hours |
| Yield | 50–65% | 73% |
| Purity | 85–90% | 95% |
| Byproducts | Diastereomers | Halogenated impurities |
The nickel-catalyzed method outperforms traditional condensation in yield and scalability, though it requires rigorous catalyst recovery.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing intermediates. Ethanol is preferred for coupling steps due to its low cost and ease of removal.
Catalyst Loading
Reducing NiCl₂ loading to 0.001 equiv with excess ligand (triphenylphosphine) maintains activity while lowering metal contamination.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 12 hours.
-
Basic Hydrolysis : NaOH (2M) at 80°C for 8 hours.
Example :
Nucleophilic Substitution Reactions
The amino group at position 4 participates in nucleophilic substitution, enabling alkylation or arylation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-Alkylated derivatives | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated pyrrolopyrimidine |
Oxidation Reactions
The methyl group at position 6 and the pyrrolopyrimidine core are susceptible to oxidation.
Oxidizing Agents :
-
KMnO₄ in acidic medium.
-
H₂O₂/Fe²⁺ (Fenton’s reagent).
Outcomes :
-
Methyl → Carboxylic acid.
-
Pyrrole ring → Epoxidation or hydroxylation.
Coupling Reactions
The carboxamide group facilitates amide bond formation via coupling agents, enabling conjugation with amines or hydrazides.
Example Protocol :
-
Activate carboxylic acid (from hydrolysis) with EDC/HOBt.
-
React with amines (e.g., benzylamine) to form secondary amides .
Applications :
Cyclization and Condensation
The amino group participates in cyclization with aldehydes or ketones to form fused heterocycles.
Reaction :
Yield : 60–75% (observed in analogous compounds) .
Functional Group Compatibility Table
| Functional Group | Reactivity | Stability |
|---|---|---|
| 4-Amino | High (alkylation, acylation) | Stable under neutral conditions |
| 7-Carboxamide | Moderate (hydrolysis, coupling) | Sensitive to strong acids/bases |
| 6-Methyl | Low (oxidation requires harsh conditions) | Stable under most synthetic conditions |
Industrial-Scale Modifications
For large-scale production, continuous flow reactors and catalytic hydrogenation are employed to optimize:
-
Yield : >85% for hydrolysis and alkylation.
-
Purity : >98% via recrystallization.
This compound’s versatility in reactions such as hydrolysis, substitution, and coupling underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors . Future research should explore its reactivity in metal-catalyzed cross-coupling reactions to expand its derivatization potential.
Scientific Research Applications
Anticancer Activity
Research has shown that 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide exhibits significant anticancer properties. Preliminary studies indicate that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For example, studies on various cancer cell lines have demonstrated substantial cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural features suggest that it may inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrrolopyrimidine compounds have demonstrated efficacy against various bacterial strains. This suggests that 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide may possess antimicrobial properties worth exploring further .
Case Study 1: Cancer Research
In a study aimed at evaluating the anticancer potential of this compound, researchers found that it significantly inhibited the growth of A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism was linked to the modulation of signaling pathways associated with apoptosis and cell cycle regulation .
Case Study 2: Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of pyrrolopyrimidine derivatives, including 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating their potential for treating inflammatory disorders .
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of related compounds revealed that certain derivatives exhibited activity against multi-drug resistant bacterial strains. This highlights the potential for developing new antibiotics based on the structural framework of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide .
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Amino-N-isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
This analog substitutes the ethyl group with an isopropyl moiety.
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic Acid
Carboxylic acids are less lipophilic than carboxamides, which may reduce cellular uptake. This structural difference likely diminishes kinase inhibition efficacy compared to 4c .
Functional Analogs
Fyn Kinase Inhibitors (Tintori et al., 2015)
Tintori et al. developed ATP-competitive Fyn inhibitors with IC50 values in the nanomolar range. While these compounds exhibit stronger in vitro binding, 4c demonstrates broader efficacy across multiple malignancies (e.g., EC50 of 2.5 µM in Jurl-MK1 myeloid cells at 72 hours) .
BCR-ABL Inhibitors (Imatinib)
BCR-ABL inhibitors like imatinib target chronic myeloid leukemia (CML) but are ineffective in SFK-driven malignancies. In contrast, 4c reduces viability in imatinib-resistant cell lines (e.g., BV-173, EC50 = 7.2 µM at 48 hours) .
MDM2 Antagonists (Nutlin-3a)
Nutlin-3a reactivates p53 in Philadelphia chromosome-positive acute lymphoblastic leukemia. While Nutlin-3a shows specificity for p53-wildtype cells, 4c operates independently of p53 status, inducing apoptosis in Jurkat (p53-mutant) and Derl-2 cells .
Key Pharmacological Data
Table 1: EC50 Values of 4c Compound in Hematological Malignancies
| Cell Line | 24 h EC50 (µM) | 48 h EC50 (µM) | 72 h EC50 (µM) |
|---|---|---|---|
| Jurkat (Lymphoid) | 4.0 | 4.0 | 4.0 |
| SKMM1 (Lymphoid) | 7.7 | Increased* | Increased* |
| Jurl-MK1 (Myeloid) | >15 | 2.5 | 2.5 |
| NB-4 (Myeloid) | >15 | 7.2 | 5.9 |
*EC50 increased over time due to adaptive resistance mechanisms .
Table 2: Apoptosis Induction by 4c Compound
| Cell Line | Concentration (µM) | Time (h) | Apoptosis Rate (%) | P-value |
|---|---|---|---|---|
| Jurkat | 2 | 24 | 34 | <0.01 |
| Derl-2 | 4 | 72 | 40 | <0.05 |
| Jurl-MK1 | 1 | 72 | 18 | <0.05 |
Source:
Biological Activity
4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is , with a molecular weight of approximately 220.23 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The structural characteristics of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide include:
- A fused pyrrole and pyrimidine ring system.
- An amino group at the 4-position.
- A carboxamide functional group at the 7-position.
This unique structure contributes to its potential interactions with various biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. For instance, compounds derived from the pyrrolopyrimidine scaffold have shown IC50 values ranging from to against specific kinases involved in cancer progression .
- Inhibition of Kinases :
- Antimicrobial Properties :
Case Studies
A few notable case studies highlight the biological activity and therapeutic potential of this compound:
-
Inhibition Studies :
- A study focused on the synthesis and biological evaluation of a series of pyrrolo[2,3-d]pyrimidines showed that modifications at the 4-amino group significantly influenced the inhibitory activity against cancer-related kinases . The structure–activity relationship (SAR) analysis revealed that specific substitutions could enhance selectivity and potency.
- Cytotoxicity Assessment :
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide?
The compound can be synthesized via acid-mediated nucleophilic substitution reactions. A general approach involves reacting 4-chloro-pyrrolo[3,4-d]pyrimidine derivatives with ethylamine under reflux in isopropanol with catalytic HCl. For example, analogous procedures (e.g., for pyrrolo[2,3-d]pyrimidine derivatives) use 4-chloro intermediates and amines (3 equivalents) in isopropanol, refluxed for 12–48 hours with HCl, followed by precipitation, extraction, and recrystallization (yields: 16–94%) . Modifications may include optimizing solvent systems (e.g., ethanol-DMF mixtures) or varying reaction times to improve yield .
Q. How is structural characterization performed for this compound?
Characterization typically involves:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrrolo-pyrimidine derivatives show distinct signals for pyrrole protons (δ 6.7–8.3 ppm) and pyrimidine NH groups (δ ~11.7 ppm) .
- HRMS : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 0.3 ppm accuracy) .
- Melting point analysis : Used to assess purity (e.g., decomposition >300°C observed in related compounds) .
Q. What preliminary biological screening assays are relevant?
Initial evaluations focus on kinase inhibition (e.g., receptor tyrosine kinases like EGFR or VEGFR) using:
- Enzyme inhibition assays : Measuring IC50 values via fluorescence-based or radiometric methods .
- Cell viability assays : Testing anti-proliferative effects in cancer cell lines (e.g., HUVEC or A549 cells) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Key strategies include:
- Solvent optimization : Replacing isopropanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst screening : Using p-toluenesulfonic acid (PTSA) instead of HCl to reduce side reactions .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 48 hours to 2–4 hours) while maintaining yields .
Q. How can structural modifications improve target selectivity (e.g., kinase inhibition)?
Structure-activity relationship (SAR) studies suggest:
- Substitution at position 6 : Introducing aryl groups (e.g., 2,4-dichlorophenylmethyl) enhances hydrophobic interactions with kinase ATP-binding pockets .
- Amino group modifications : Replacing ethyl with cyclopropylamine increases steric hindrance, improving selectivity against off-target kinases .
- Crystallographic data : Co-crystallization with target kinases (e.g., EGFR) identifies critical hydrogen bonds between the carboxamide group and kinase residues .
Q. How should contradictions in biological activity data be resolved?
Discrepancies (e.g., varying IC50 values across studies) require:
- Assay standardization : Ensuring consistent ATP concentrations (e.g., 10 µM ATP in kinase assays) to minimize variability .
- Metabolic stability testing : Assessing compound degradation in cell media via LC-MS to distinguish true activity from artifact .
- Orthogonal validation : Combining enzyme assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What advanced analytical methods resolve spectral ambiguities in structural elucidation?
- 2D NMR (HSQC/HMBC) : Assigns carbon-proton correlations in crowded aromatic regions (e.g., distinguishing pyrrole C-5 from pyrimidine C-2) .
- X-ray crystallography : Provides definitive proof of regiochemistry for substituents (e.g., ethyl vs. methyl positions) .
- Dynamic NMR : Resolves rotational barriers in amide bonds to confirm conformational stability .
Methodological Tables
Q. Table 1: Comparative Reaction Conditions for Nucleophilic Substitution
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Isopropanol/HCl | DMF/PTSA |
| Reaction Time | 12–48 hours | 6–8 hours |
| Yield Range | 16–94% | 27–86% |
Q. Table 2: Key Spectral Data for Characterization
| Compound Feature | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Pyrrole H-5 | 6.75–7.23 | 98.7–103.7 |
| Pyrimidine NH | 11.74 (br s) | Not observed |
| Carboxamide C=O | N/A | 165–170 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
